molecular formula C16H31NS2Sn B1421361 2-(Methylthio)-4-(tributylstannyl)thiazole CAS No. 446286-06-2

2-(Methylthio)-4-(tributylstannyl)thiazole

Cat. No. B1421361
M. Wt: 420.3 g/mol
InChI Key: DNYQPVUGIZBXHX-UHFFFAOYSA-N
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Description

“2-(Methylthio)-4-(tributylstannyl)thiazole” is a chemical compound with the molecular formula C16H31NS2Sn . It has a molecular weight of 421.28 .


Synthesis Analysis

The synthesis of “2-(Methylthio)-4-(tributylstannyl)thiazole” involves metalation reactions such as lithiation, magnesation, zincation, caldation, boronation, and silylation . The metalated thiazoles are used in nucleophilic additions and metal-catalyzed cross-coupling reactions (Stille, Negishi, and Suzuki) . For example, 2-(Trimethylstannyl)thiazole is generated from thiazole by the addition of 1 eq. n-BuLi and 1 eq. Me3SnCl .

Scientific Research Applications

Anticancer Applications

  • Thiazole derivatives, which include compounds related to 2-(Methylthio)-4-(tributylstannyl)thiazole, have been synthesized and evaluated as potent anticancer agents. Novel pharmacophores containing the thiazole moiety exhibited significant anticancer activity, particularly against Hepatocellular carcinoma cell lines (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Antimicrobial and Antiprotozoal Activities

  • Thiazole derivatives have been synthesized and evaluated for their antimicrobial activity against various types of bacteria and fungi. These compounds, including those similar to 2-(Methylthio)-4-(tributylstannyl)thiazole, have displayed significant antimicrobial potential (Althagafi, El‐Metwaly, & Farghaly, 2019).

Corrosion Inhibition

  • Certain thiazole derivatives have been studied for their role as corrosion inhibitors. For instance, 2-amino-4-methyl-thiazole has shown effectiveness in protecting mild steel in acidic environments, suggesting potential applications in industrial corrosion prevention (Yüce, Mert, Kardaş, & Yazıcı, 2014).

Antitumor and Antifilarial Agents

  • Research on 2,4-disubstituted thiazoles, which are structurally related to 2-(Methylthio)-4-(tributylstannyl)thiazole, revealed their potential as antitumor and antifilarial agents. Specific compounds in this category inhibited leukemia cell proliferation and demonstrated in vivo antifilarial activity (Kumar, Green, Borysko, Wise, Wotring, & Townsend, 1993).

properties

IUPAC Name

tributyl-(2-methylsulfanyl-1,3-thiazol-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4NS2.3C4H9.Sn/c1-6-4-5-2-3-7-4;3*1-3-4-2;/h3H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYQPVUGIZBXHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NS2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676709
Record name 2-(Methylsulfanyl)-4-(tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)-4-(tributylstannyl)thiazole

CAS RN

446286-06-2
Record name 2-(Methylsulfanyl)-4-(tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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